molecular formula C12H17O5PS B14369982 Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate CAS No. 90909-74-3

Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate

Cat. No.: B14369982
CAS No.: 90909-74-3
M. Wt: 304.30 g/mol
InChI Key: PHWQLBIHIZLNSL-UHFFFAOYSA-N
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Description

Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a benzenesulfonyl-substituted ethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [1-(benzenesulfonyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with a benzenesulfonyl-substituted ethenyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent such as toluene. The reaction is carried out at low temperatures to control the reactivity and ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Solvents: Toluene, tetrahydrofuran (THF), dichloromethane (DCM)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl moiety can yield epoxides, while reduction can produce alkanes or alcohols .

Scientific Research Applications

Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [1-(benzenesulfonyl)ethenyl]phosphonate involves its interaction with molecular targets through its phosphonate and benzenesulfonyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modulation of their activity. The compound’s ability to undergo various chemical transformations also allows it to participate in multiple biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate is unique due to the presence of both the benzenesulfonyl and phosphonate groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .

Properties

CAS No.

90909-74-3

Molecular Formula

C12H17O5PS

Molecular Weight

304.30 g/mol

IUPAC Name

1-diethoxyphosphorylethenylsulfonylbenzene

InChI

InChI=1S/C12H17O5PS/c1-4-16-18(13,17-5-2)11(3)19(14,15)12-9-7-6-8-10-12/h6-10H,3-5H2,1-2H3

InChI Key

PHWQLBIHIZLNSL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=C)S(=O)(=O)C1=CC=CC=C1)OCC

Origin of Product

United States

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